![molecular formula C16H16N4O4S B2421091 ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 953143-41-4](/img/structure/B2421091.png)

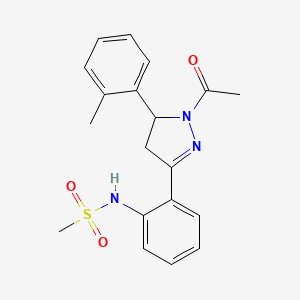

ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

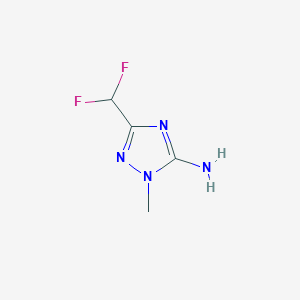

The compound is a complex organic molecule that includes several functional groups such as an ethyl group, a cyano group, a carboxamido group, and a dihydrothieno[2,3-c]pyridine group . It also contains a 3-methylisoxazole moiety .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are known methods for synthesizing similar compounds. For instance, the multicomponent treatment of 3-amino-5-methylisoxazole with α-ketoglutaric acid or its diethyl ester and aromatic aldehydes can lead to the formation of pyrrolone derivatives .Chemical Reactions Analysis

The chemical reactions involving 3-amino-5-methylisoxazole, a component of the compound, have been studied. It has been found that the multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid can lead to the synthesis of furanones and pyrrolones .科学的研究の応用

Synthesis of 3-cyano-2-pyridones Derivatives

The compound is used in the synthesis of substituted 3-cyano-2-pyridones scaffolds . This procedure generates the desired products 2-pyridones derivatives in good yields, from simple and available starting materials using a robust and recyclable catalyst .

Treatment of Cancer

3-cyano-2-pyridones derivatives, which can be synthesized using this compound, have been found to be effective for the treatment of cancer .

HIV-1 Inhibitor

These derivatives are also a promising class of HIV-1 inhibitors .

Sedative

They have been found to have sedative properties .

Anti-microbial

The derivatives have anti-microbial properties .

Modulators of Amyloid Proteins

They act as modulators of the fibrillation of amyloid proteins, such as Alzheimer β-peptides .

MEK-1 Inhibitor

They can act as MEK-1 inhibitors .

Manufacturing of Dyes and Pigments

These scaffolds are used in the manufacturing of dyes and pigments .

作用機序

Target of Action

It is known that compounds with similar structures, such as 3-amino-5-methylisoxazole, are often involved in reactions with pyruvic acid derivatives .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to various chemical reactions. For instance, 3-amino-5-methylisoxazole, a compound with a similar structure, has been reported to undergo multicomponent condensation with aromatic aldehyde and pyruvic acid .

Biochemical Pathways

The compound affects the biochemical pathways involving α-aminoazoles and carbonyl compounds. This leads to the construction of different five- and six-membered heterocycles . The cascade heterocyclizations involving these compounds is a simple and efficient way for the construction of these heterocycles .

Result of Action

The result of the compound’s action is the formation of different five- and six-membered heterocycles . These heterocycles are formed through cascade heterocyclizations involving α-aminoazoles and carbonyl compounds .

特性

IUPAC Name |

ethyl 3-cyano-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-3-23-16(22)20-5-4-10-11(7-17)15(25-13(10)8-20)18-14(21)12-6-9(2)19-24-12/h6H,3-5,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJAJDHSZDAXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2421011.png)

![2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2421014.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide](/img/structure/B2421015.png)

![N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2421021.png)

![2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2421022.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2421027.png)

![2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2421028.png)